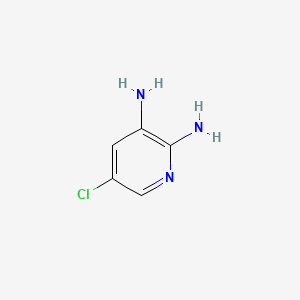

5-Chloropyridine-2,3-diamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloropyridine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c6-3-1-4(7)5(8)9-2-3/h1-2H,7H2,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRCMCGQDIYNWDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40361485 | |

| Record name | 5-chloropyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25710-20-7 | |

| Record name | 5-chloropyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloropyridine-2,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloropyridine-2,3-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloropyridine-2,3-diamine is a substituted pyridine derivative that serves as a crucial building block in synthetic organic chemistry. Its unique structural arrangement, featuring a chlorine atom and two adjacent amino groups on a pyridine ring, makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds, particularly those with therapeutic potential. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and its application in the development of biologically active molecules.

Core Data and Properties

The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and use in chemical reactions.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 25710-20-7 | [1] |

| Molecular Formula | C₅H₆ClN₃ | [1] |

| Molecular Weight | 143.57 g/mol | [1] |

| Appearance | White to gray to brown powder | |

| Melting Point | 170-175 °C | [1] |

| Boiling Point | 234.32 °C (estimate) | |

| pKa | 4.55 ± 0.49 (Predicted) | |

| Form | Solid | [1] |

Spectroscopic and Structural Data

| Parameter | Description |

| ¹H NMR | (400 MHz, DMSO-d₆): δ 4.99 (br s, 2H, NH₂), 5.55 (br s, 2H, NH₂), 6.69 (d, 1H, J = 2.4 Hz), 7.37 (d, 1H, J = 2.4 Hz) |

| InChI | 1S/C5H6ClN3/c6-3-1-4(7)5(8)9-2-3/h1-2H,7H2,(H2,8,9) |

| SMILES | Nc1cc(Cl)cnc1N |

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves a two-step process starting from 2-amino-5-chloropyridine. The first step is the nitration of the pyridine ring, followed by the reduction of the nitro group to an amine.

Experimental Workflow: Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Step 1: Synthesis of 2-Amino-5-chloro-3-nitropyridine

Reaction: Nitration of 2-amino-5-chloropyridine.

Methodology:

-

To a mixture of 2-amino-5-chloropyridine (2.57 g, 20.0 mmol) and sulfuric acid (6.30 ml), fuming HNO₃ (0.860 ml, 21.1 mmol) is added dropwise over 15 minutes at 55 °C.[2]

-

The reaction mixture is stirred at 55 °C for 1 hour.[2]

-

After cooling to room temperature, the reaction mixture is poured into ice-water (60 g).[2]

-

The mixture is then neutralized with an aqueous NaOH solution to a pH of 11.[2]

-

The precipitated solid is collected by filtration, washed with water, and dried under reduced pressure at 50 °C to yield 5-chloro-3-nitropyridin-2-amine.[2]

Step 2: Synthesis of this compound

Reaction: Reduction of 2-Amino-5-chloro-3-nitropyridine.

Methodology (Adapted from a similar procedure for the bromo-analog): This protocol is based on the reduction of the analogous 2-amino-5-bromo-3-nitropyridine and is expected to be effective for the chloro-derivative.[3]

-

A 100-mL flask fitted with a reflux condenser is charged with 2-amino-5-chloro-3-nitropyridine (0.05 mole), 30 g of reduced iron, 40 mL of 95% ethanol, 10 mL of water, and 0.5 mL of concentrated hydrochloric acid.[3]

-

The mixture is heated on a steam bath for 1 hour.[3]

-

At the end of this period, the iron is removed by filtration and washed three times with 10-mL portions of hot 95% ethanol.[3]

-

The filtrate and washings are evaporated to dryness.

-

The dark residue is recrystallized from water to yield this compound.

Applications in Drug Discovery

This compound is a key intermediate in the synthesis of various heterocyclic compounds, most notably imidazo[4,5-b]pyridines. These scaffolds are of significant interest in medicinal chemistry due to their structural similarity to purines, allowing them to interact with a variety of biological targets.

Synthesis of Imidazo[4,5-b]pyridines

Imidazo[4,5-b]pyridines are typically synthesized through the condensation of this compound with aldehydes or carboxylic acids.

Caption: General synthesis of Imidazo[4,5-b]pyridines.

Biological Relevance: Targeting the PI3K/Akt Signaling Pathway

Derivatives of imidazo[4,5-b]pyridine synthesized from this compound have been investigated as potent inhibitors of key signaling pathways implicated in cancer, such as the PI3K/Akt pathway. The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular pathway that regulates cell growth, proliferation, and survival.[4][5][6][7][8] Its dysregulation is a common feature in many human cancers.

Caption: Imidazo[4,5-b]pyridine derivatives can inhibit the PI3K/Akt signaling pathway.

Conclusion

This compound is a synthetically versatile and commercially available compound that holds significant promise for the development of novel therapeutics. Its utility as a precursor to imidazo[4,5-b]pyridines, which have shown efficacy as inhibitors of critical cancer-related signaling pathways, underscores its importance in modern drug discovery. The detailed protocols and data presented in this guide are intended to facilitate further research and application of this valuable chemical entity.

References

- 1. 2,3-二氨基-5-氯吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2-Amino-5-chloro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 5. cusabio.com [cusabio.com]

- 6. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

- 8. proteopedia.org [proteopedia.org]

5-Chloropyridine-2,3-diamine molecular structure and formula

An In-depth Technical Guide to 5-Chloropyridine-2,3-diamine

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of this compound, detailing its molecular structure, physicochemical properties, synthesis protocols, and significant applications in medicinal chemistry and drug development.

Molecular Structure and Formula

This compound is a trisubstituted pyridine derivative.[1][2] Its molecular structure consists of a pyridine ring substituted with a chlorine atom at the 5-position and two amino groups at the 2- and 3-positions. The ortho-amino groups are twisted out of the plane of the pyridine ring to minimize intramolecular steric hindrance.[1][2]

Caption: Molecular structure of this compound.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized below.

| Property | Value | Reference |

| Appearance | White to gray to brown powder/solid | [3][4] |

| Melting Point | 170-175 °C | [3][4] |

| Boiling Point | 234.32 °C (Rough Estimate) | [4] |

| Density | 1.2986 g/cm³ (Rough Estimate) | [4] |

| pKa | 4.55 ± 0.49 (Predicted) | [4] |

| Solubility | Information not widely available; sensitive to air | [4] |

Spectroscopic Data

Spectroscopic analysis provides confirmation of the molecular structure. The following data has been reported from crystallographic and spectroscopic characterization studies.[1]

| Technique | Parameters & Results |

| ¹H NMR | (400 MHz, DMSO-d₆): δ 4.99 (br s, 2H, NH₂), 5.55 (br s, 2H, NH₂), 6.69 (d, 1H, J=2.3 Hz, Caryl H), 7.21 (d, 1H, J=2.3 Hz, Caryl H) |

| ¹³C NMR | (100.6 MHz, DMSO-d₆): δ 116.58 (CarylH), 118.38 (Caryl), 131.32 (Caryl), 131.66 (CarylH), 147.10 (Caryl) |

| IR (ATR) | ν (cm⁻¹): 3392 (m, N-H str), 3309 (m, N-H str), 3172 (m, aryl C-H str), 1637 (s, aryl C=C str) |

| GC/MS | M+ = 143 (Calculated Exact Mass = 143.03) |

Synthesis and Experimental Protocols

Synthesis Pathway

This compound is typically synthesized via a two-step process starting from 2-amino-5-chloropyridine.[1][2] The first step involves the nitration of the starting material, followed by the reduction of the nitro group to an amine.

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound [1][2]

-

Nitration of 2-Amino-5-chloropyridine:

-

Dissolve 2-amino-5-chloropyridine in a suitable solvent (e.g., concentrated sulfuric acid).

-

Cool the mixture in an ice bath.

-

Slowly add nitric acid dropwise while maintaining a low temperature.

-

After the addition is complete, allow the reaction to proceed for a specified time.

-

Carefully pour the reaction mixture onto ice and neutralize to precipitate the product, 2-amino-3-nitro-5-chloropyridine.

-

Filter, wash with water, and dry the intermediate product.

-

-

Reduction of 2-Amino-3-nitro-5-chloropyridine:

-

Method A (Sodium Dithionite): Suspend the nitro-intermediate in a suitable solvent system (e.g., aqueous ethanol). Heat the mixture and add sodium dithionite portion-wise. Monitor the reaction by TLC until completion.

-

Method B (Catalytic Hydrogenation): Suspend the nitro-intermediate in a solvent like ethanol or methanol. Add a catalytic amount of Palladium on Carbon (Pd/C). Place the mixture under a hydrogen atmosphere and stir until the reaction is complete.

-

Work-up: After the reaction, filter off the catalyst (for Method B) or perform an extraction to isolate the crude product. Purify the final compound, this compound, by recrystallization or column chromatography.

-

Protocol 2: Spectroscopic Characterization [1]

-

NMR Spectroscopy: Prepare a sample by dissolving the compound in deuterated dimethyl sulfoxide (DMSO-d₆). Acquire ¹H and ¹³C NMR spectra using a 400 MHz spectrometer.

-

Infrared (IR) Spectroscopy: Obtain the IR spectrum using an ATR (Attenuated Total Reflectance) accessory on an FT-IR spectrometer.

-

Mass Spectrometry (MS): Analyze the compound using a Gas Chromatography-Mass Spectrometry (GC/MS) system to determine its mass-to-charge ratio and confirm its molecular weight.

Applications in Research and Drug Development

This compound is a valuable building block in the synthesis of various biologically active molecules. Its diamine functionality allows for the construction of heterocyclic ring systems, particularly imidazopyridines, which are prevalent in medicinal chemistry.

Caption: Key applications of this compound in synthesis.

The compound has been utilized as a key reagent in the development of:

-

Aldose Reductase Inhibitors: These compounds, possessing antioxidant activity, are relevant for managing diabetic complications.[1][2]

-

Amino Acid Oxidase Inhibitors: Targeting these enzymes has therapeutic potential in various diseases.[1][2]

-

β-Glucuronidase Inhibitors: These are investigated for their potential in preventing the adverse effects of certain drugs.[1][2]

-

Imidazopyridine Derivatives: This class of compounds has shown activity against cancer cell lines, such as MCF-7 breast adenocarcinoma.[1][2]

-

Dihydroxyarene-substituted Benzimidazoles and Quinazolines: These larger ring systems are synthesized via cyclocondensation reactions with the diamine.[1]

References

- 1. Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. 2,3-ジアミノ-5-クロロピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 5-CHLORO-2,3-DIAMINOPYRIDINE | 25710-20-7 [chemicalbook.com]

- 5. 2,3-二氨基-5-氯吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

Spectroscopic data for 5-Chloropyridine-2,3-diamine (¹H NMR, ¹³C NMR, IR)

This document provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 5-Chloropyridine-2,3-diamine. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Spectroscopic Data

The following tables summarize the ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.21 | d | 2.3 | 1H | Caryl-H |

| 6.69 | d | 2.3 | 1H | Caryl-H |

| 5.55 | br s | - | 2H | NH₂ |

| 4.99 | br s | - | 2H | NH₂ |

d: doublet, br s: broad singlet

Table 2: ¹³C NMR Spectroscopic Data for this compound [1]

| Chemical Shift (δ) ppm | Assignment |

| 147.10 | Caryl |

| 131.66 | Caryl-H |

| 131.32 | Caryl |

| 118.38 | Caryl |

| 116.58 | Caryl-H |

Table 3: IR Spectroscopic Data for this compound [1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3392 | m | N-H str |

| 3309 | m | N-H str |

| 3172 | m | aryl C-H str |

| 1637 | s | aryl C=C str |

| 1572 | m | |

| 1472 | s | |

| 1421 | m | |

| 1347 | w | |

| 1307 | w | |

| 1280 | w | |

| 1240 | m | |

| 1068 | m | |

| 939 | w | |

| 887 | w | |

| 861 | m | |

| 792 | m | |

| 770 | m | |

| 680 | s | |

| 630 | s | |

| 568 | s | |

| 490 | s | |

| 449 | s |

s: strong, m: medium, w: weak, str: stretching

Experimental Protocols

The spectroscopic data presented above were obtained using the following experimental procedures.[1]

2.1. Sample Preparation

This compound (97%) was procured from Aldrich Chemical Company and used without further purification.[1] For NMR analysis, the sample was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). For IR analysis, the neat solid was used.

2.2. NMR Spectroscopy

Both ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.[1] The ¹H NMR spectra were acquired at 400 MHz, and the ¹³C{¹H} NMR spectra were recorded at 100.6 MHz.[1] The chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

2.3. IR Spectroscopy

The infrared spectrum was obtained using a Thermo Nicolet iS50 spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[1] The data is presented in wavenumbers (cm⁻¹).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

In-Depth Technical Guide: Crystal Structure and Molecular Geometry of 5-Chloropyridine-2,3-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and molecular geometry of 5-Chloropyridine-2,3-diamine, a compound of interest in medicinal chemistry and materials science. The data presented is derived from single-crystal X-ray diffraction studies, offering precise insights into its solid-state conformation and intermolecular interactions.

Molecular Structure and Geometry

This compound (C₅H₆ClN₃) is a trisubstituted pyridine derivative. The molecular structure is nearly planar, with a root-mean-square deviation of all non-hydrogen atoms from the mean plane of 0.013 Å.[1][2] A key feature of its geometry is the orientation of the two ortho-amino groups, which are twisted out of the plane of the pyridine ring to minimize intramolecular steric hindrance between their hydrogen atoms.[1][2] The amino group ortho to the pyridine nitrogen (N2) is twisted by approximately 45°, while the meta-amino group (N3) is twisted by about 34° with respect to the molecular plane.[1][2]

In the crystalline state, the molecules of this compound are organized into spiral, hydrogen-bonded columns.[1][2] These columns are further stabilized by offset face-to-face π-stacking interactions between the pyridine rings of adjacent molecules.[1][2] The primary intermolecular interactions are N-H···N hydrogen bonds involving the amino groups and the pyridine nitrogen atom.[1][2]

Below is a diagram illustrating the molecular structure of this compound with the atom-numbering scheme used in crystallographic studies.

Crystallographic Data

The crystallographic data for this compound has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with the reference number 1562267. The compound crystallizes in the orthorhombic space group P2₁2₁2₁.[1]

| Parameter | Value |

| CCDC Number | 1562267 |

| Empirical Formula | C₅H₆ClN₃ |

| Formula Weight | 143.58 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 3.7565(8) Å, b = 12.396(3) Å, c = 13.431(3) Å |

| Volume | 625.4(2) ų |

| Z | 4 |

| Density (calculated) | 1.524 Mg/m³ |

| Absorption Coefficient | 0.498 mm⁻¹ |

| F(000) | 296 |

Selected Molecular Geometry Parameters

The following tables summarize key bond lengths and angles within the this compound molecule.

Table 1: Selected Bond Lengths (Å)

| Bond | Length (Å) |

| C1-C5 | 1.748(3) |

| N2-C2 | 1.406(4) |

| N3-C3 | 1.385(4) |

| N1-C2 | 1.353(4) |

| N1-C6 | 1.332(4) |

| C2-C3 | 1.411(4) |

| C3-C4 | 1.401(5) |

| C4-C5 | 1.373(5) |

| C5-C6 | 1.384(5) |

Table 2: Selected Bond Angles (°)

| Angle | Value (°) |

| C6-N1-C2 | 117.8(3) |

| N1-C2-C3 | 121.7(3) |

| N1-C2-N2 | 118.2(3) |

| C3-C2-N2 | 120.1(3) |

| N3-C3-C4 | 120.9(3) |

| N3-C3-C2 | 119.5(3) |

| C4-C3-C2 | 119.6(3) |

| C5-C4-C3 | 119.4(3) |

| C4-C5-C6 | 120.6(3) |

| C4-C5-Cl1 | 119.3(3) |

| C6-C5-Cl1 | 120.1(3) |

| N1-C6-C5 | 120.9(3) |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from 2-amino-5-chloropyridine.[1]

-

Nitration: 2-amino-5-chloropyridine is nitrated using nitric acid to yield 2-amino-3-nitro-5-chloropyridine.

-

Reduction: The resulting 2-amino-3-nitro-5-chloropyridine is then reduced to this compound. This reduction can be carried out using sodium dithionite or through catalytic hydrogenation with hydrogen gas and a palladium on carbon (Pd/C) catalyst.[1]

Crystallization

Single crystals of this compound suitable for X-ray diffraction can be grown by slow evaporation. The compound is dissolved in a suitable solvent, such as a mixture of methanol and water, and the solution is allowed to evaporate slowly at room temperature over several days.

The experimental workflow for the synthesis and crystallization is depicted in the following diagram.

References

Synthesis of 5-Chloropyridine-2,3-diamine from 2-amino-5-chloropyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Chloropyridine-2,3-diamine, a valuable building block in pharmaceutical and materials science, starting from the readily available precursor, 2-amino-5-chloropyridine. This document details the well-established two-step synthetic pathway, encompassing nitration followed by reduction, and offers detailed experimental protocols and quantitative data to support researchers in their laboratory work.

Synthetic Pathway Overview

The synthesis of this compound from 2-amino-5-chloropyridine is a robust and widely employed transformation. The process involves two primary chemical steps:

-

Nitration: The introduction of a nitro group (-NO₂) at the 3-position of the pyridine ring of 2-amino-5-chloropyridine. This is typically achieved using a mixed acid nitrating agent, consisting of concentrated sulfuric acid and nitric acid. This electrophilic aromatic substitution reaction yields the intermediate, 2-amino-5-chloro-3-nitropyridine.

-

Reduction: The subsequent reduction of the nitro group in 2-amino-5-chloro-3-nitropyridine to an amino group (-NH₂). This transformation can be accomplished through various reducing agents, with common methods including the use of sodium dithionite, catalytic hydrogenation with palladium on carbon (Pd/C), or reduction with iron powder in an acidic medium.

The overall synthetic scheme is depicted below:

Caption: Overall synthetic pathway for this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the two-step synthesis, providing a comparative overview of different reaction conditions and their outcomes.

Table 1: Nitration of 2-amino-5-chloropyridine

| Parameter | Method 1: Mixed Acid Nitration |

| Starting Material | 2-amino-5-chloropyridine |

| Reagents | Concentrated Sulfuric Acid, Concentrated Nitric Acid |

| Solvent | Sulfuric Acid |

| Temperature | 0-5 °C |

| Reaction Time | 1-2 hours |

| Yield of 2-amino-5-chloro-3-nitropyridine | Up to 87.5% (as 2-nitramino intermediate)[1][2] |

| Purity | High purity reported[1] |

| Reference | A study on mixed acid nitration[1][2] |

Table 2: Reduction of 2-amino-5-chloro-3-nitropyridine

| Parameter | Method A: Iron Reduction | Method B: Catalytic Hydrogenation | Method C: Sodium Dithionite |

| Starting Material | 2-amino-5-chloro-3-nitropyridine | 2-amino-5-chloro-3-nitropyridine | 2-amino-5-chloro-3-nitropyridine |

| Reducing Agent | Reduced Iron Powder | Hydrogen Gas, Palladium on Carbon (Pd/C) | Sodium Dithionite |

| Solvent | Ethanol/Water | Not specified | Not specified |

| Catalyst/Additive | Concentrated Hydrochloric Acid | Palladium on Carbon (Pd/C) | - |

| Temperature | Reflux | Not specified | Not specified |

| Reaction Time | 1 hour | Not specified | Not specified |

| Yield of this compound | High (by analogy to bromo-derivative)[3] | Mentioned as a viable method[2] | Mentioned as a viable method[2] |

| Reference | Organic Syntheses Procedure (for bromo-analog)[3] | Crystallographic and spectroscopic characterization[2] | Crystallographic and spectroscopic characterization[2] |

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of this compound.

Step 1: Nitration of 2-amino-5-chloropyridine to 2-amino-5-chloro-3-nitropyridine

This protocol is adapted from established procedures for the nitration of aminopyridines.[1][3]

Materials:

-

2-amino-5-chloropyridine

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

40% Sodium Hydroxide solution

-

Deionized Water

Equipment:

-

Three-necked round-bottom flask

-

Stirring apparatus (magnetic or mechanical)

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Buchner funnel and filter flask

Procedure:

-

In a three-necked round-bottom flask equipped with a stirrer, dropping funnel, and thermometer, place 500 mL of concentrated sulfuric acid.

-

Cool the sulfuric acid to below 5 °C using an ice bath.

-

Slowly add 86.5 g (0.5 mole) of 2-amino-5-chloropyridine to the cooled sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 5 °C.

-

Once the addition is complete, add 26 mL (0.57 mole) of concentrated nitric acid dropwise from the dropping funnel, maintaining the temperature at 0 °C.

-

After the addition of nitric acid, continue stirring the mixture at 0 °C for 1 hour.

-

Allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

Heat the mixture to 50-60 °C and maintain this temperature for 1 hour.

-

Cool the reaction mixture and carefully pour it onto 5 L of crushed ice with stirring.

-

Neutralize the acidic solution by slowly adding 1350 mL of 40% sodium hydroxide solution, keeping the temperature low with an ice bath.

-

The yellow precipitate of 2-amino-5-chloro-3-nitropyridine is collected by filtration, washed thoroughly with cold water, and dried.

Caption: Experimental workflow for the nitration of 2-amino-5-chloropyridine.

Step 2: Reduction of 2-amino-5-chloro-3-nitropyridine to this compound

This protocol is based on a well-established method for the reduction of a similar bromo-substituted compound and is expected to be effective for the chloro-derivative.[3]

Materials:

-

2-amino-5-chloro-3-nitropyridine

-

Reduced Iron powder

-

95% Ethanol

-

Deionized Water

-

Concentrated Hydrochloric Acid

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or steam bath

-

Buchner funnel and filter flask

-

Rotary evaporator

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, combine 0.05 mole of 2-amino-5-chloro-3-nitropyridine, 30 g of reduced iron powder, 40 mL of 95% ethanol, and 10 mL of water.

-

Add 0.5 mL of concentrated hydrochloric acid to the mixture.

-

Heat the mixture to reflux on a steam bath or with a heating mantle for 1 hour. The reaction is often exothermic, so initial heating may need to be controlled.

-

After 1 hour, filter the hot reaction mixture to remove the iron residues.

-

Wash the iron residue with three 10 mL portions of hot 95% ethanol.

-

Combine the filtrate and the ethanol washings and evaporate the solvent under reduced pressure using a rotary evaporator.

-

The resulting dark residue is recrystallized from water to yield this compound.

Caption: Experimental workflow for the reduction of 2-amino-5-chloro-3-nitropyridine.

Safety Considerations

-

Nitration: The nitration reaction is highly exothermic and requires careful temperature control. The use of concentrated acids necessitates appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction should be performed in a well-ventilated fume hood.

-

Reduction: The reduction with iron and acid is also exothermic. Hydrogen gas may be evolved, so the reaction should be conducted in a well-ventilated area, away from ignition sources.

-

General: All chemical manipulations should be carried out by trained personnel in a properly equipped laboratory. Material Safety Data Sheets (MSDS) for all chemicals should be consulted prior to use.

Conclusion

The synthesis of this compound from 2-amino-5-chloropyridine via a two-step nitration and reduction sequence is a well-documented and efficient method. This guide provides the necessary technical details, including quantitative data and experimental protocols, to enable researchers to successfully perform this synthesis. The provided information is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

References

An In-depth Technical Guide to the Reduction of 2-amino-3-nitro-5-chloropyridine to 5-chloro-2,3-diaminopyridine

This technical guide provides a comprehensive overview of the chemical reduction of 2-amino-3-nitro-5-chloropyridine to its corresponding diamine, 5-chloro-2,3-diaminopyridine. This transformation is a critical step in the synthesis of various heterocyclic compounds used in the pharmaceutical and agrochemical industries. The resulting diamine is a versatile building block for constructing more complex molecules, particularly imidazo[4,5-b]pyridine derivatives.

The reduction of the nitro group in nitropyridine derivatives is a well-established process, with several methodologies available to researchers. The choice of method often depends on factors such as substrate sensitivity, desired selectivity, scalability, and cost. This document details the most common and effective methods, including catalytic hydrogenation and metal-acid reductions, providing detailed experimental protocols and comparative data.

Reaction Overview

The core transformation involves the selective reduction of the nitro group (-NO₂) at the C3 position of the pyridine ring to an amino group (-NH₂), yielding 5-chloro-2,3-diaminopyridine.

Starting Material: 2-amino-3-nitro-5-chloropyridine (CAS: 5409-39-2)[1] Product: 5-chloro-2,3-diaminopyridine (CAS: 25710-20-7)[2][3]

Data Presentation: Comparison of Reduction Methodologies

The following table summarizes quantitative data for common reduction methods applicable to 2-amino-3-nitro-5-chloropyridine, based on procedures for structurally analogous compounds.

| Method | Starting Material | Reagent/Catalyst | Solvent | Conditions | Product | Yield | Reference |

| Catalytic Hydrogenation | 3-Fluoro-4-nitropyridine N-oxide | 10% Palladium on Carbon (Pd/C), H₂ | Methanol (MeOH) | 1 atm H₂, 25°C, 10 min | 3-Fluoro-4-aminopyridine N-oxide | Quantitative | [4] |

| Metal/Acid Reduction | 2-Amino-5-bromo-3-nitropyridine | Reduced Iron (Fe), HCl | 95% Ethanol/Water | Heat on steam bath, 1 hour | 2,3-Diamino-5-bromopyridine | High (step) | [5] |

| Metal/Alloy Reduction | 2-Amino-5-chloro-3-nitropyridine | Aluminum-Nickel Alloy, NaOH | Aqueous Solution | Not specified | 5-Chloro-2,3-diaminopyridine | Not specified | [5] |

| Electrochemical Reduction | 5-Chloro-2-nitropyridine | Ni cathode, Cu anode, H₂SO₄ | Ethanol/Water | Constant current density (100 A/m²) | 2-Amino-5-chloropyridine | 82-84% | [6] |

Experimental Protocols

Detailed methodologies for the most common reduction techniques are provided below. These protocols are based on established procedures for similar substrates and can be adapted for the reduction of 2-amino-3-nitro-5-chloropyridine.

Protocol 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

Catalytic hydrogenation is a highly effective and clean method for reducing nitro groups, often providing high yields and purity under mild conditions.[4]

Materials:

-

2-amino-3-nitro-5-chloropyridine

-

10% Palladium on activated carbon (Pd/C) catalyst

-

Methanol (MeOH), reagent grade

-

Hydrogen (H₂) gas

-

Inert gas (Nitrogen or Argon)

-

Standard hydrogenation apparatus (e.g., Parr shaker or H-Cube)

Procedure:

-

In a suitable hydrogenation vessel, dissolve the 2-amino-3-nitro-5-chloropyridine in methanol.

-

Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere. The typical catalyst loading is 5-10 mol% relative to the substrate.

-

Seal the reaction vessel and purge the system thoroughly with an inert gas (e.g., Nitrogen or Argon) to remove all oxygen.

-

Introduce hydrogen gas into the vessel, typically to a pressure of 1-4 atmospheres (atm).

-

Commence vigorous stirring and maintain the reaction at room temperature (approx. 25°C).

-

Monitor the reaction progress by observing hydrogen uptake or by analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cease the hydrogen flow and carefully purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with additional methanol to ensure complete recovery of the product.

-

Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude 5-chloro-2,3-diaminopyridine.

-

The product can be further purified by recrystallization if necessary.

Protocol 2: Reduction with Iron in Acidified Ethanol

Reduction using metals, such as iron powder in an acidic medium, is a classic, cost-effective, and robust method for converting nitroarenes to anilines.[5]

Materials:

-

2-amino-3-nitro-5-chloropyridine

-

Reduced iron powder

-

95% Ethanol

-

Deionized Water

-

Concentrated Hydrochloric Acid (HCl)

-

Standard laboratory glassware with reflux condenser

Procedure:

-

To a round-bottom flask fitted with a reflux condenser, add 2-amino-3-nitro-5-chloropyridine, reduced iron powder (typically 3-5 equivalents), 95% ethanol, and water.

-

Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.05-0.1 equivalents) to the mixture.

-

Heat the reaction mixture to reflux using a heating mantle or steam bath with vigorous stirring. The reaction is often exothermic initially.

-

Maintain the reflux for 1-3 hours. Monitor the reaction's completion by TLC, observing the disappearance of the starting material.

-

Once complete, cool the mixture slightly and, while still hot, filter it through Celite® to remove the iron salts.

-

Wash the iron residue thoroughly with several portions of hot 95% ethanol.

-

Combine the filtrate and washings and evaporate the solvent to dryness under reduced pressure.

-

The resulting residue can be purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture, to yield pure 5-chloro-2,3-diaminopyridine.[5]

Visualizations

Chemical Reaction Pathway

The following diagram illustrates the direct conversion of 2-amino-3-nitro-5-chloropyridine to 5-chloro-2,3-diaminopyridine.

Caption: Chemical reduction of the nitro group to form the target diamine.

Experimental Workflow for Catalytic Hydrogenation

This diagram outlines the general laboratory workflow for the reduction via catalytic hydrogenation.

Caption: General workflow for the catalytic hydrogenation process.

References

- 1. scbt.com [scbt.com]

- 2. 5-CHLORO-2,3-DIAMINOPYRIDINE | 25710-20-7 [chemicalbook.com]

- 3. 5-CHLORO-2,3-DIAMINOPYRIDINE CAS#: 25710-20-7 [m.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 2-Amino-5-chloropyridine: An In-Depth Exploration_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 5-Chloropyridine-2,3-diamine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloropyridine-2,3-diamine is a heterocyclic aromatic amine that serves as a crucial building block in synthetic organic chemistry. Its unique structural arrangement, featuring a pyridine ring substituted with a chlorine atom and two adjacent amino groups, makes it a valuable precursor for the synthesis of a wide range of fused heterocyclic systems. These resulting compounds, particularly imidazopyridine derivatives, have garnered significant interest in medicinal chemistry due to their diverse biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and its application in the synthesis of biologically active molecules.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the tables below, providing a consolidated reference for laboratory use.

Table 1: General Properties of this compound

| Property | Value | Reference |

| Chemical Name | This compound | [1][2] |

| CAS Number | 25710-20-7 | [1][2] |

| Molecular Formula | C₅H₆ClN₃ | [1][2] |

| Molecular Weight | 143.57 g/mol | [1] |

| Appearance | White to gray to brown powder | [2][3] |

| Melting Point | 170-175 °C | [1][2] |

| Boiling Point | 234.32 °C (estimated) | [2] |

| Form | Solid | [1] |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Data | Reference |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 4.99 (br s, 2H, NH₂), 5.55 (br s, 2H, NH₂), 6.69 (d, 1H, J = 2.3 Hz, Caryl H), 7.21 (d, 1H, J = 2.3 Hz, Caryl H) | [4] |

| ¹³C NMR (100.6 MHz, DMSO-d₆) | δ 116.58 (CarylH), 118.38 (Caryl), 131.32 (Caryl), 131.66 (CarylH), 147.10 (Caryl) | [4] |

| Infrared (IR) (ATR, cm⁻¹) | 3392 (m, N-H str), 3309 (m, N-H str), 3172 (m, aryl C-H str), 1637 (s, aryl C=C str), 1572 (m), 1472 (s), 1421 (m), 1347 (w), 1307 (w), 1280 (w), 1240 (m), 1068 (m), 939 (w), 887 (w), 861 (m), 792 (m), 770 (m), 680 (s), 630 (s), 568 (s), 490 (s), 449 (s) | [4] |

| Mass Spectrometry (GC/MS) | M⁺ = 143 (calculated exact mass = 143.03) | [4] |

Synthesis and Reactivity

This compound is typically synthesized from 2-amino-5-chloropyridine through a two-step process involving nitration followed by reduction.[4][5] The presence of the two amino groups and the chlorine atom on the pyridine ring allows for a variety of chemical transformations, making it a versatile intermediate. The ortho-diamine functionality is particularly useful for the construction of fused five-membered heterocyclic rings, such as imidazoles.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a similar procedure for the synthesis of 2,3-diamino-5-bromopyridine and the general synthetic route described for this compound.[4][6]

Step 1: Nitration of 2-Amino-5-chloropyridine

-

In a flask equipped with a stirrer and a dropping funnel, dissolve 2-amino-5-chloropyridine in concentrated sulfuric acid while maintaining the temperature below 20 °C using an ice bath.

-

Once dissolved, cool the solution to below 10 °C.

-

Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 20 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for several hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a concentrated base solution (e.g., sodium hydroxide) to precipitate the product, 2-amino-5-chloro-3-nitropyridine.

-

Filter the precipitate, wash with water, and dry.

Step 2: Reduction of 2-Amino-5-chloro-3-nitropyridine

-

In a round-bottom flask fitted with a reflux condenser, suspend 2-amino-5-chloro-3-nitropyridine in a mixture of ethanol and water.

-

Add a reducing agent, such as sodium dithionite or iron powder with a catalytic amount of hydrochloric acid.[4][6]

-

Heat the mixture to reflux with stirring for several hours until the reaction is complete (monitored by TLC).

-

If using iron, filter the hot reaction mixture to remove the iron salts and wash the filter cake with hot ethanol.

-

Combine the filtrate and washings and evaporate the solvent under reduced pressure.

-

The resulting crude this compound can be purified by recrystallization from a suitable solvent (e.g., water or ethanol/water mixture).

Role in the Synthesis of Biologically Active Compounds

This compound is a key intermediate in the synthesis of various heterocyclic compounds with potential therapeutic applications. For instance, it is used in the preparation of imidazopyridine derivatives, which have been investigated as aldose reductase inhibitors, antiviral agents, and for their activity against cancer cell lines.[4][5]

The following diagram illustrates the general synthetic pathway from this compound to a substituted imidazopyridine.

Experimental Workflow: Spectroscopic Analysis

To confirm the identity and purity of synthesized this compound, a series of spectroscopic analyses are typically performed. The logical workflow for this process is depicted below.

Conclusion

This compound is a synthetically versatile and commercially available compound that plays a significant role as an intermediate in the development of novel heterocyclic compounds for pharmaceutical and materials science applications. Its well-defined physical and chemical properties, coupled with its reactivity, make it an indispensable tool for medicinal and organic chemists. The detailed information and protocols provided in this guide are intended to support researchers in the effective utilization of this important chemical building block.

References

- 1. Synthesis of New Imidazopyridine Nucleoside Derivatives Designed as Maribavir Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

Probing the Supramolecular Architecture: A Technical Guide to Intermolecular Hydrogen Bonding in Solid-State 5-Chloropyridine-2,3-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the intermolecular hydrogen bonding network present in the solid-state structure of 5-Chloropyridine-2,3-diamine. Understanding these non-covalent interactions is crucial for crystal engineering, polymorph prediction, and elucidating the physicochemical properties of this compound, which serves as a valuable building block in medicinal chemistry. The following sections detail the crystallographic data, experimental methodologies, and a visual representation of the hydrogen bonding scheme.

Core Findings: Hydrogen Bonding and Molecular Packing

In the crystalline state, this compound molecules are organized through a network of intermolecular hydrogen bonds involving the amino groups and the pyridine nitrogen atom.[1][2][3] Specifically, notable interactions include Namine—H⋯Npyr and Namine—H⋯Namine hydrogen bonds. This intricate network, coupled with offset face-to-face π-stacking, results in the formation of spiral hydrogen-bonded columns.[1][2][3] The two ortho-amino groups are twisted out of the plane of the pyridine ring to minimize intramolecular steric hindrance between the hydrogen atoms of the amino groups.[1][2][3]

Quantitative Analysis of Intermolecular Hydrogen Bonds

The geometric parameters of the key hydrogen bonds identified in the crystal structure of this compound are summarized below. These values were determined by single-crystal X-ray diffraction.

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Symmetry Code of A |

| N3 | H21 | N2 | 0.86(4) | 2.50(4) | 3.264(3) | 149(4) | x, y-1, z |

| N2 | H22 | N1 | 0.85(4) | 2.51(4) | 3.250(4) | 146(4) | -x+3/2, y-1/2, -z+1 |

| N3 | H22 | N1 | 0.85(4) | 2.31(4) | 3.075(4) | 151(4) | -x+2, y+1/2, -z+1/2 |

Data sourced from the crystallographic study of this compound.[1]

Visualization of the Hydrogen Bonding Network

The following diagram illustrates the primary intermolecular hydrogen bonding interactions that define the crystal packing of this compound. The connections depict the donor-acceptor relationships between adjacent molecules.

Caption: Key intermolecular hydrogen bonds in this compound.

Experimental Protocols

Synthesis and Crystallization

This compound can be synthesized by the nitration of 2-amino-5-chloropyridine with nitric acid to yield 2-amino-3-nitro-5-chloropyridine.[1] This intermediate is then reduced to the final product using sodium dithionite or through catalytic hydrogenation with hydrogen gas and a Palladium on carbon (Pd/C) catalyst.[1]

For the preparation of single crystals suitable for X-ray diffraction, the following protocol was reported:

-

Crystallization Method: Slow evaporation.

-

Solvent System: A 1:1 (v/v) mixture of ethanol and water.

-

Procedure: this compound was dissolved in the solvent mixture, and the resulting solution was allowed to stand undisturbed at ambient temperature.

-

Outcome: Colorless, needle-shaped crystals formed over a period of several days.

X-ray Crystallography

The determination of the crystal structure was accomplished using single-crystal X-ray diffraction.

-

Instrument: A Bruker APEX-II CCD area-detector diffractometer.

-

Radiation Source: Mo Kα radiation (λ = 0.71073 Å).

-

Temperature: The crystal was maintained at 100 K during data collection.

-

Data Collection: A series of ω and φ scans were performed.

-

Structure Solution and Refinement: The structure was solved using direct methods and refined by full-matrix least-squares on F². All hydrogen atoms were located in a difference Fourier map and refined isotropically.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer using DMSO-d6 as the solvent.[2]

-

Infrared (IR) Spectroscopy: IR spectra were obtained using a Thermo Nicolet iS50 spectrometer with an Attenuated Total Reflectance (ATR) accessory.[2] The observed N-H stretching frequencies at 3392 cm-1 and 3309 cm-1 are indicative of the amino groups involved in hydrogen bonding.[2]

Conclusion

The solid-state structure of this compound is stabilized by a robust network of N—H⋯N intermolecular hydrogen bonds, which, in conjunction with π-stacking interactions, dictate the supramolecular assembly into spiral columns. The quantitative data and experimental protocols presented in this guide offer a comprehensive understanding of these critical interactions, providing a valuable resource for researchers in the fields of crystal engineering, materials science, and pharmaceutical development.

References

Unveiling the Supramolecular Architecture: A Technical Guide to π-Stacking Interactions in 5-Chloropyridine-2,3-diamine Crystals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the non-covalent interactions, with a primary focus on π-stacking, that govern the crystal structure of 5-chloropyridine-2,3-diamine. Understanding these interactions is crucial for predicting crystal packing, polymorphism, and ultimately, the physicochemical properties of active pharmaceutical ingredients (APIs). The intricate interplay of hydrogen bonding and π-stacking interactions in this molecule leads to a unique and stable supramolecular assembly.

Molecular and Crystal Structure Overview

This compound, a trisubstituted pyridine, crystallizes in a manner that minimizes intramolecular steric hindrance between the ortho-amino groups. These amino groups are twisted out of the plane of the pyridine ring. The crystal packing is dominated by a combination of intermolecular hydrogen bonds and offset face-to-face π-stacking interactions, resulting in the formation of spiral, hydrogen-bonded columns.[1][2]

The molecular structure is nearly planar, with the two amino groups twisted at angles of 45(3)° and 34(3)° relative to the pyridine ring to reduce intramolecular repulsion.[2] While sixteen isomers of this compound are commercially available, the crystal structure of this compound is the first to be reported in the literature.[1][2]

Quantitative Analysis of Intermolecular Interactions

The stability and arrangement of the this compound crystal lattice are dictated by a series of quantifiable non-covalent interactions. These have been determined through single-crystal X-ray diffraction.

π-Stacking Interaction Parameters

The π-stacking in the crystal is characterized as an offset face-to-face arrangement. The key geometric parameters defining this interaction are summarized below.

| Parameter | Value |

| Centroid-to-centroid distance | 3.756 (1) Å |

| Plane-to-plane distance | 3.414 (2) Å |

| Ring offset | 1.568 (3) Å |

| Data sourced from Sulovari & Tanski (2017)[2] |

Hydrogen Bonding Parameters

In addition to π-stacking, the crystal structure is significantly influenced by a network of intermolecular hydrogen bonds involving the amino groups and the pyridine nitrogen atom.

| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |

| N3—H21···N2 | 0.83(3) | 2.47(3) | 3.264(3) | 161(3) |

| N3—H22···N1 | 0.88(3) | 2.50(3) | 3.298(3) | 151(3) |

| Data sourced from Sulovari & Tanski (2017)[2] |

Experimental Protocols

The crystallographic data for this compound was obtained through the following experimental procedure.

Synthesis and Crystallization

A commercially available sample of this compound (97% purity) was used. A single crystal suitable for X-ray diffraction analysis was selected directly from the as-received sample without any further purification or recrystallization steps.[1]

X-ray Crystallography

-

Data Collection: A suitable single crystal was mounted on a Bruker APEX-II CCD area-detector diffractometer. The data was collected using Mo Kα radiation (λ = 0.71073 Å) at a temperature of 100(2) K.

-

Structure Solution and Refinement: The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located in a difference Fourier map and refined isotropically.

Visualization of Supramolecular Assembly

The following diagrams illustrate the key intermolecular interactions and the resulting crystal packing of this compound.

Caption: Key intermolecular interactions leading to the supramolecular structure.

Caption: Logical workflow of the crystal packing formation.

References

Commercial Availability and Synthetic Guide for 5-Chloropyridine-2,3-diamine: A Technical Resource

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the commercial availability of 5-Chloropyridine-2,3-diamine, a key intermediate in pharmaceutical and materials science research. Furthermore, it offers a detailed experimental protocol for its synthesis, alongside visualizations of the synthetic pathway and a standard laboratory procurement workflow.

Commercial Availability and Suppliers

This compound, also known as 2,3-Diamino-5-chloropyridine, is readily available from a variety of chemical suppliers. The compound is typically offered at a purity of 97% or higher. Researchers can procure this chemical in quantities ranging from grams to kilograms, depending on the supplier. Below is a comparative table of major suppliers and their product specifications.

| Supplier | Product Name | Catalog Number | Purity | Available Quantities | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Thermo Scientific Chemicals | 2,3-Diamino-5-chloropyridine, 97% | 350340050 | 97% | 5 g, 25 g | 25710-20-7 | 143.58 | 164-173 |

| Sigma-Aldrich | 2,3-Diamino-5-chloropyridine | 714623 | 97% | 5 g (Product Discontinued) | 25710-20-7 | 143.57 | 170-175 |

| Alkali Scientific (distributor for MilliporeSigma) | 2,3-Diamino-5-chloropyridine | 714623-5G | 97% | 5 g | 25710-20-7 | 143.57 | 170-175 |

| ChemicalBook | 5-CHLORO-2,3-DIAMINOPYRIDINE | CB0308588 | Varies by supplier | Varies | 25710-20-7 | 143.57 | 170-175 |

Note: Pricing and availability are subject to change. It is recommended to consult the suppliers' websites for the most current information. While Sigma-Aldrich lists the product as discontinued, it may still be available through distributors like Alkali Scientific.[1][2][3][4]

Synthesis of this compound

A common and effective method for the synthesis of this compound involves a two-step process starting from the commercially available 2-Amino-5-chloropyridine. The first step is the nitration of the pyridine ring at the 3-position, followed by the reduction of the nitro group to an amine.

Synthetic Pathway

Caption: Synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Amino-3-nitro-5-chloropyridine (Nitration)

This procedure is adapted from studies on the mixed acid nitration of 2-amino-5-chloropyridine.[5][6]

-

Preparation of Nitrating Mixture: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add 6.0 mL of concentrated nitric acid (70%) to 15 mL of concentrated sulfuric acid (98%) while cooling in an ice-salt bath to maintain the temperature between 0 and 5 °C.

-

Reaction Setup: Dissolve 2-amino-5-chloropyridine (12.85 g, 0.1 mol) in 50 mL of concentrated sulfuric acid in a separate flask, also cooled in an ice-salt bath.

-

Nitration Reaction: Slowly add the pre-mixed nitrating acid to the solution of 2-amino-5-chloropyridine dropwise via the dropping funnel. The temperature of the reaction mixture must be strictly maintained between 0 and 5 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the reaction goes to completion.

-

Work-up: Carefully pour the reaction mixture onto 250 g of crushed ice with stirring. The precipitate, 2-amino-3-nitro-5-chloropyridine, will form.

-

Isolation and Purification: Collect the solid product by filtration, wash thoroughly with cold water until the washings are neutral, and then dry under vacuum. The product can be further purified by recrystallization from ethanol if necessary.

Step 2: Synthesis of this compound (Reduction)

This protocol is a general method for the reduction of nitroarenes using iron in an acidic medium.[7][8]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Amino-3-nitro-5-chloropyridine (17.35 g, 0.1 mol), 100 mL of ethanol, and 20 mL of water.

-

Addition of Reducing Agent: To this suspension, add reduced iron powder (30 g, 0.54 mol) and 1 mL of concentrated hydrochloric acid.

-

Reduction Reaction: Heat the mixture to reflux with vigorous stirring. The reaction is exothermic and the progress can be monitored by the disappearance of the yellow starting material. The reflux is typically maintained for 1-2 hours.

-

Work-up: After the reaction is complete, filter the hot mixture through a pad of celite to remove the iron salts. Wash the filter cake with hot ethanol.

-

Isolation: Combine the filtrate and washings and evaporate the solvent under reduced pressure.

-

Purification: The resulting crude this compound can be purified by recrystallization from water or an ethanol/water mixture to yield a crystalline solid.

Laboratory Procurement Workflow

The acquisition of specialty chemicals like this compound in a research and development setting follows a structured workflow to ensure safety, compliance, and efficient inventory management.

Caption: Procurement workflow for specialty chemicals.

This guide serves as a foundational resource for professionals working with this compound. By providing consolidated supplier information and a detailed synthetic protocol, it aims to facilitate seamless research and development activities. Always consult the relevant Safety Data Sheets (SDS) and follow appropriate laboratory safety procedures when handling the chemicals mentioned in this document.

References

- 1. 2,3-Diamino-5-chloropyridine, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. 350340250 [thermofisher.com]

- 3. 5-CHLORO-2,3-DIAMINOPYRIDINE | 25710-20-7 [chemicalbook.com]

- 4. alkalisci.com [alkalisci.com]

- 5. digitalcommons.njit.edu [digitalcommons.njit.edu]

- 6. "A study of the mixed acid nitration of 2-amino-5-chloropyridine" by Harold Edward Ehrenbeck [digitalcommons.njit.edu]

- 7. Page loading... [guidechem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Application of 5-Chloropyridine-2,3-diamine in the Preparation of Amino Acid Oxidase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of 5-Chloropyridine-2,3-diamine as a key starting material in the synthesis of potent amino acid oxidase inhibitors, particularly focusing on D-amino acid oxidase (DAAO). The resulting imidazo[4,5-b]pyridine scaffold has emerged as a promising framework for the development of novel therapeutics targeting neurological disorders where DAAO hyperactivity is implicated.

Introduction

D-amino acid oxidase (DAAO) is a flavoenzyme that plays a crucial role in the metabolism of D-amino acids, including D-serine, a co-agonist of the N-methyl-D-aspartate (NMDA) receptor. Inhibition of DAAO elevates the levels of D-serine in the brain, thereby enhancing NMDA receptor function. This mechanism is a key therapeutic strategy for neurological and psychiatric disorders such as schizophrenia. This compound serves as a versatile building block for the synthesis of various heterocyclic compounds, including the imidazo[4,5-b]pyridine core, which has been identified as a privileged scaffold for DAAO inhibition.

Synthetic Approach

The primary application of this compound in this context is its use as a precursor for the synthesis of 6-chloro-1H-imidazo[4,5-b]pyridine derivatives. This is typically achieved through a condensation reaction with various aldehydes or carboxylic acids. The general synthetic scheme involves the cyclization of the diamine with an appropriate electrophile to form the imidazole ring fused to the pyridine core.

A general workflow for the synthesis is outlined below:

Caption: General workflow for the synthesis of 6-chloro-1H-imidazo[4,5-b]pyridine based inhibitors.

Structure-Activity Relationship (SAR)

The imidazo[4,5-b]pyridine scaffold allows for substitution at various positions, enabling the fine-tuning of inhibitory potency and pharmacokinetic properties. The chlorine atom at the 6-position of the imidazo[4,5-b]pyridine ring has been shown to be a favorable substitution for DAAO inhibitory activity. Further modifications at the 2-position of the imidazo[4,5-b]pyridine ring with various aryl or heteroaryl groups can significantly influence the binding affinity to the DAAO active site.

Quantitative Data

While direct synthesis and DAAO inhibitory data for compounds derived from this compound are not extensively reported in single publications, the inhibitory potential of the resulting 6-chloro-1H-imidazo[4,5-b]pyridine scaffold can be inferred from studies on analogous compounds. For context, the following table includes IC50 values for various classes of DAAO inhibitors, highlighting the potency of chloro-substituted heterocyclic compounds.

| Compound Class | Specific Compound | Target | IC50 (nM) |

| Benzo[d]isoxazol-3-ol | 5-Chloro-benzo[d]isoxazol-3-ol (CBIO) | Human DAAO | 188 |

| Imidazo[4,5-b]pyridine | 4-[3-[(4-chlorophenyl)methyl]-6-chloroimidazo[4,5-b]pyridin-2-yl]-3,3-dimethylbutanoic acid | Thromboxane A2 Receptor | Ki = 7 |

Note: The imidazo[4,5-b]pyridine derivative shown is a thromboxane A2 receptor antagonist, but its structure demonstrates the amenability of the scaffold to potent biological activity.

Signaling Pathway

The inhibition of DAAO by compounds derived from this compound is expected to modulate the glutamatergic signaling pathway. By preventing the degradation of D-serine, these inhibitors increase its bioavailability, leading to enhanced activation of NMDA receptors. This can have downstream effects on synaptic plasticity and neuronal function.

Caption: DAAO inhibition enhances NMDA receptor signaling by increasing D-serine levels.

Experimental Protocols

Protocol 1: Synthesis of 6-Chloro-2-aryl-1H-imidazo[4,5-b]pyridine Derivatives

This protocol is a general procedure for the synthesis of 2-aryl-substituted 6-chloro-1H-imidazo[4,5-b]pyridines.

Materials:

-

This compound

-

Substituted aromatic aldehyde (e.g., benzaldehyde)

-

Nitrobenzene or glacial acetic acid (solvent)

-

Sodium metabisulfite (for reactions with aldehydes)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer

-

Thin-layer chromatography (TLC) supplies

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

-

To a solution of this compound (1.0 equivalent) in a suitable solvent such as nitrobenzene or glacial acetic acid in a round-bottom flask, add the appropriately substituted aromatic aldehyde (1.0-1.2 equivalents).

-

If using an aldehyde, sodium metabisulfite (1.1 equivalents) can be added to the reaction mixture.

-

Heat the reaction mixture to reflux (typically 120-140 °C) and monitor the progress of the reaction by TLC.

-

Once the reaction is complete (typically after 2-12 hours), cool the mixture to room temperature.

-

If glacial acetic acid was used as the solvent, neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 6-chloro-2-aryl-1H-imidazo[4,5-b]pyridine.

Protocol 2: In Vitro D-Amino Acid Oxidase (DAAO) Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of the synthesized compounds against DAAO using a fluorometric assay.

Materials:

-

Recombinant human D-amino acid oxidase (hDAAO)

-

D-serine (substrate)

-

Horseradish peroxidase (HRP)

-

Amplex® Red reagent (or other suitable fluorescent probe)

-

Synthesized inhibitor compounds

-

DMSO (for dissolving inhibitors)

-

Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)

-

96-well black microplates

-

Fluorometric microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the inhibitor in DMSO (e.g., 10 mM).

-

Prepare working solutions of the inhibitor by serial dilution in assay buffer. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid solvent effects.

-

Prepare a solution of D-serine in assay buffer. The final concentration in the assay should be close to its Km value for DAAO.

-

Prepare a reaction mixture containing HRP and Amplex® Red in assay buffer.

-

-

Assay Protocol:

-

To the wells of a 96-well black microplate, add the inhibitor solutions at various concentrations. Include a vehicle control (DMSO) and a positive control (a known DAAO inhibitor).

-

Add the hDAAO enzyme to all wells except for the no-enzyme control wells.

-

Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the D-serine solution to all wells.

-

Immediately add the HRP/Amplex® Red reaction mixture to all wells.

-

Measure the fluorescence intensity (e.g., excitation at 530-560 nm and emission at ~590 nm) over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the reaction rate as a function of the inhibitor concentration.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable dose-response curve.

-

This comprehensive guide provides the foundational knowledge and protocols for utilizing this compound in the synthesis of a promising class of amino acid oxidase inhibitors. The provided methodologies and data serve as a valuable resource for researchers dedicated to the discovery and development of novel therapeutics for neurological disorders.

Application Notes and Protocols for the Synthesis of β-Glucuronidase Inhibitors Using 5-Chloropyridine-2,3-diamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of novel β-glucuronidase inhibitors derived from 5-Chloropyridine-2,3-diamine. The protocols detailed below are intended for use by qualified personnel in a laboratory setting.

Introduction

β-glucuronidase is an enzyme that plays a crucial role in the metabolism of various endogenous and exogenous compounds, including the reactivation of drug metabolites. Elevated levels of β-glucuronidase have been associated with certain pathologies, making it a viable target for therapeutic intervention. The synthesis of inhibitors for this enzyme is a significant area of research in drug discovery. This document outlines the synthesis of potent β-glucuronidase inhibitors by condensing this compound with various aryl aldehydes to form 6-chloro-1H-imidazo[4,5-b]pyridine derivatives.

Chemical Synthesis

The core synthetic strategy involves the condensation reaction between this compound and a substituted aryl aldehyde. This reaction proceeds via the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent aromatization to yield the final 6-chloro-2-aryl-1H-imidazo[4,5-b]pyridine product.

General Reaction Scheme:

-

Reactants: this compound and a selected aryl aldehyde.

-

Product: 6-chloro-2-aryl-1H-imidazo[4,5-b]pyridine.

-

Mechanism: The reaction is a condensation reaction that forms an imidazo[4,5-b]pyridine ring system.

Application Notes and Protocols: Preparation and Evaluation of Imidazopyridine Derivatives for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis and biological evaluation of imidazopyridine derivatives as potential anticancer agents. It includes detailed experimental protocols for key assays, a summary of quantitative data from recent studies, and diagrams of relevant signaling pathways and experimental workflows.

Introduction

Imidazopyridines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties[1]. Their structural versatility allows for the design and synthesis of derivatives that can target specific molecular pathways implicated in cancer progression, such as cell proliferation, apoptosis, and signal transduction[1]. This document outlines the common synthetic strategies and the subsequent in vitro evaluation of these promising compounds.

Synthesis of Imidazopyridine Derivatives

The synthesis of imidazopyridine derivatives can be achieved through various chemical strategies. A common approach involves multi-step reactions, often starting from commercially available substituted 2-aminopyridines. One-pot multi-component reactions have also been developed for efficient synthesis[2].

A representative synthetic scheme is the reaction of a substituted 2-aminopyridine with an α-haloketone, followed by further modifications to introduce diverse functional groups, thereby creating a library of derivatives for biological screening[3]. Another efficient method is an iodine-catalyzed one-pot three-component condensation of an aryl aldehyde, a 2-aminopyridine, and an isocyanide[2]. A (3+2) cycloaddition reaction of propargyl alcohols and 2-aminopyridines promoted by NaIO4/TBHP is another novel approach to synthesize C3-carbonylated imidazo[1,2-a]pyridines[4].

Key Signaling Pathways Targeted by Imidazopyridine Derivatives

Imidazopyridine derivatives have been shown to exert their anticancer effects by modulating several critical signaling pathways involved in tumor growth and survival.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial in cell fate determination, proliferation, and migration. Its dysregulation is a hallmark of many cancers. Certain imidazopyridine derivatives can inhibit this pathway, leading to decreased proliferation and migration of cancer cells[5].

Caption: Inhibition of Wnt/β-catenin signaling by an imidazopyridine derivative.

Mitochondrial Apoptosis Pathway

Apoptosis, or programmed cell death, is a vital process for removing damaged or cancerous cells. Many anticancer agents, including certain imidazopyridine derivatives, function by inducing apoptosis through the mitochondrial (intrinsic) pathway. This involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to caspase activation and eventual cell death[6].

Caption: Induction of mitochondrial apoptosis by an imidazopyridine derivative.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. It is frequently hyperactivated in cancer. Several imidazopyridine derivatives have been developed as potent inhibitors of this pathway, particularly targeting PI3K[7][8].

Caption: Inhibition of the PI3K/AKT/mTOR pathway by an imidazopyridine derivative.

STAT3/NF-κB Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) are transcription factors that play key roles in cancer-related inflammation, cell survival, and proliferation. Their signaling pathways can be targeted by imidazopyridine derivatives to exert anti-inflammatory and anticancer effects[8][9].

Caption: Modulation of STAT3 and NF-κB signaling by an imidazopyridine derivative.

Experimental Workflow for Anticancer Evaluation

A standardized workflow is essential for the systematic evaluation of newly synthesized imidazopyridine derivatives. This typically involves a tiered approach, starting with broad screening for cytotoxicity and progressing to more detailed mechanistic studies for the most potent compounds.

Caption: General experimental workflow for evaluating imidazopyridine derivatives.

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity (IC50 values) of selected imidazopyridine derivatives against various human cancer cell lines, as reported in the literature.

Table 1: Anticancer Activity of Imidazopyridine-Quinoline/Carbazole Hybrids [10]

| Compound | HeLa (Cervical) IC50 (µM) | MDA-MB-231 (Breast) IC50 (µM) | ACHN (Renal) IC50 (µM) | HCT-15 (Colon) IC50 (µM) |

| 8 | 0.34 | 0.32 | 0.39 | 0.31 |

| 12 | 0.35 | 0.29 | 0.34 | 0.30 |

| 13 | 0.37 | 0.41 | 0.39 | 0.30 |

| 17 | 0.55 | 0.49 | 0.60 | 0.56 |

| Adriamycin (Standard) | 0.52 | 0.51 | 0.58 | 0.55 |

Table 2: Anticancer Activity of Various Imidazopyridine Derivatives [2][11][12]

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| 12b | Hep-2 | Laryngeal | 11 |

| HepG2 | Liver | 13 | |

| MCF-7 | Breast | 11 | |

| A375 | Skin | 11 | |

| IP-5 | HCC1937 | Breast | 45 |

| IP-6 | HCC1937 | Breast | 47.7 |

| IP-7 | HCC1937 | Breast | 79.6 |

| HS-104 | MCF-7 | Breast | 1.2 |

| HS-106 | MCF-7 | Breast | < 10 |

Table 3: Anticancer Activity of Imidazopyridine-Thiazolidinone Derivatives [13]

| Compound | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | DU145 (Prostate) IC50 (µM) |

| 5h | - | - | - |

| 6f | - | - | - |

| 6h | Most active against breast cancer | - | - |

| Note: Specific IC50 values for 5h, 6f, and 6h were not provided in the abstract, but they were highlighted as having remarkable results. |

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the anticancer properties of imidazopyridine derivatives.

Protocol 1: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Imidazopyridine derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed cells into 96-well plates at a density of 3x10³ to 4x10³ cells per well in 100 µL of complete medium[5][6].

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of the imidazopyridine derivative in complete medium from the stock solution. The final DMSO concentration should be kept below 0.5%.

-

Remove the medium from the wells and add 100 µL of medium containing various concentrations of the compound (e.g., 0, 5, 10, 20, 40, 80 µM)[5]. Include a vehicle control (DMSO only).

-

Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours)[6].

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C[5][6].

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals[6].

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Colony Formation Assay

This assay assesses the long-term effect of a compound on the ability of a single cell to grow into a colony.

Materials:

-

Human cancer cell lines

-

6-well plates

-